
Mmp-9/10-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mmp-9/10-IN-2 is a potent inhibitor of matrix metalloproteinase 9 and matrix metalloproteinase 10. These enzymes are part of the matrix metalloproteinase family, which plays a crucial role in the degradation of the extracellular matrix. This compound has shown significant potential in anti-tumor activities by inhibiting these enzymes .
Méthodes De Préparation
The synthesis of Mmp-9/10-IN-2 involves several steps. The synthetic route typically includes the preparation of intermediate compounds, followed by their reaction under specific conditions to form the final product. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis processes, including the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Mmp-9/10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mmp-9/10-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of matrix metalloproteinases and their role in various biochemical processes. In biology, it is used to investigate the role of matrix metalloproteinases in cell migration, invasion, and tissue remodeling. In medicine, this compound is being explored for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis. Additionally, it has applications in the study of cardiovascular diseases, where matrix metalloproteinases play a role in the degradation of the extracellular matrix in atherosclerotic plaques .
Mécanisme D'action
Mmp-9/10-IN-2 exerts its effects by binding to the active sites of matrix metalloproteinase 9 and matrix metalloproteinase 10, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as cell migration and invasion. The molecular targets of this compound include the zinc ion in the active site of the enzymes, which is essential for their catalytic activity .
Comparaison Avec Des Composés Similaires
Mmp-9/10-IN-2 is unique in its high potency and selectivity for matrix metalloproteinase 9 and matrix metalloproteinase 10. Similar compounds include other matrix metalloproteinase inhibitors such as batimastat and marimastat, which also inhibit matrix metalloproteinases but with different selectivity and potency profiles. This compound has shown higher inhibition rates and lower effective concentrations compared to these compounds, making it a more effective inhibitor in certain applications .
Similar Compounds
- Batimastat
- Marimastat
- N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
Propriétés
Formule moléculaire |
C17H12F3N5O3 |
|---|---|
Poids moléculaire |
391.30 g/mol |
Nom IUPAC |
4-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12F3N5O3/c18-17(19,20)10-3-7-11(8-4-10)21-13(26)9-1-5-12(6-2-9)22-14-23-15(27)25-16(28)24-14/h1-8H,(H,21,26)(H3,22,23,24,25,27,28) |
Clé InChI |
RFSNGAKPMSAFPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC3=NC(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
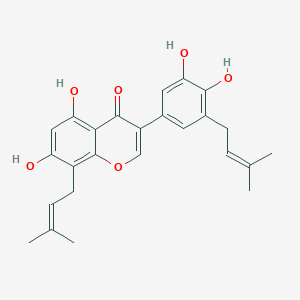
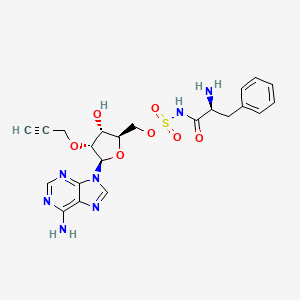
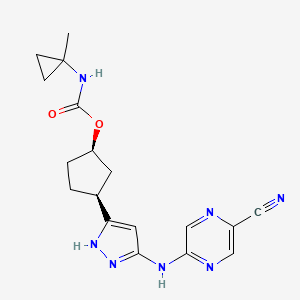
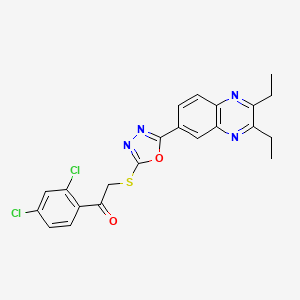
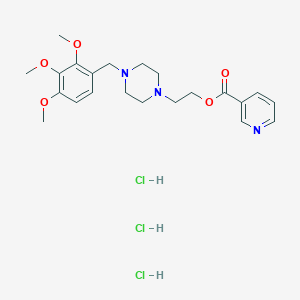
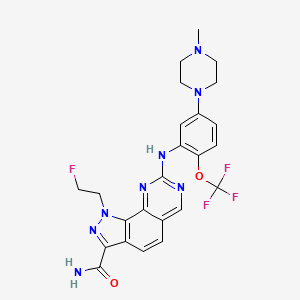
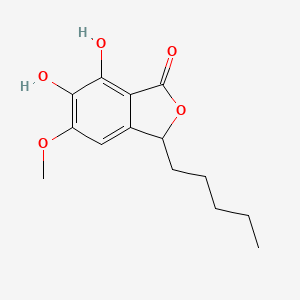

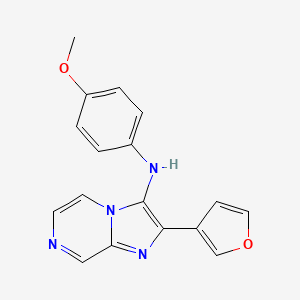
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)
